N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
The compound “N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Scientific Research Applications
Synthesis Methods
Research has demonstrated various synthesis approaches for structurally similar compounds, highlighting the versatility of synthetic strategies in creating complex molecules. For instance, Dyachenko and Vovk (2012) explored the synthesis of 4-carbamoyl(thiocarbamoyl)-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolines through an SNVin reaction, providing a methodological foundation for generating compounds with similar structural frameworks (Dyachenko & Vovk, 2012). This research could offer insights into synthesizing the specified compound by adapting the methodology for its unique structure.
Biological Activity
The exploration of biological activities for compounds with similar chemical structures has been a significant focus. For instance, compounds with quinoline and isoquinoline moieties have been investigated for their antimicrobial, antitubercular, and antimalarial activities. Umamatheswari and Sankar (2017) synthesized novel quinoline incorporated 1,3-thiazinan-4-one derivatives and evaluated their biological activities, demonstrating significant antibacterial, antitubercular, and antimalarial effects (Umamatheswari & Sankar, 2017). These findings suggest that the specified compound, given its structural similarity, might also exhibit promising biological activities, warranting further investigation.
Drug Development Potential
The structural complexity and potential biological activities of compounds similar to the specified chemical suggest their utility in drug development, particularly as antimicrobial and antitubercular agents. Marvadi et al. (2020) synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity, and identified several analogs as promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020). This research underlines the potential of structurally related compounds in contributing to the development of new therapeutic agents.
Future Directions
Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including the compound , could be a promising area for future research.
Mechanism of Action
Target of Action
Thiophene derivatives, a class of compounds to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to inhibit kinases , which are key enzymes in many biochemical pathways.
Pharmacokinetics
Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water , which could impact their bioavailability.
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties , suggesting that they can induce various molecular and cellular changes.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-28-26(32)24-19-13-6-3-7-15-23(19)33-27(24)30-25(31)20-16-22(17-10-4-2-5-11-17)29-21-14-9-8-12-18(20)21/h2,4-5,8-12,14,16H,3,6-7,13,15H2,1H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAIOOFAPTPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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